Elacridar-d4 (Major)

Descripción general

Descripción

Elacridar-d4 (Major) is a deuterated form of Elacridar, a potent and specific inhibitor of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). These proteins are part of the ATP-binding cassette (ABC) transporter family, which plays a crucial role in drug resistance by pumping out drugs from cells, thereby reducing their efficacy .

Métodos De Preparación

The synthesis of Elacridar-d4 (Major) involves the incorporation of deuterium atoms into the Elacridar molecule. This process typically includes the following steps:

Deuterium Exchange Reaction: This involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Purification: The product is then purified using techniques such as chromatography to ensure the desired level of deuteration and purity.

Análisis De Reacciones Químicas

Elacridar-d4 (Major) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: This involves the replacement of one atom or group of atoms with another. .

Aplicaciones Científicas De Investigación

Elacridar-d4 (Major) has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of P-glycoprotein and breast cancer resistance protein inhibitors.

Biology: It is used in biological studies to understand the mechanisms of drug resistance and to develop strategies to overcome it.

Medicine: It is investigated for its potential to enhance the efficacy of chemotherapeutic agents by inhibiting drug efflux pumps in cancer cells.

Industry: It is used in the pharmaceutical industry for the development of new drugs and for quality control purposes .

Mecanismo De Acción

Elacridar-d4 (Major) exerts its effects by inhibiting the activity of P-glycoprotein and breast cancer resistance protein. These proteins act as ATP-dependent efflux pumps, which transport drugs out of cells. By inhibiting these pumps, Elacridar-d4 (Major) increases the intracellular concentration of drugs, thereby enhancing their efficacy. This mechanism is particularly useful in overcoming multidrug resistance in cancer cells .

Comparación Con Compuestos Similares

Elacridar-d4 (Major) is unique compared to other similar compounds due to its deuterated nature, which provides enhanced stability and reduced metabolic degradation. Similar compounds include:

Tariquidar: Another potent P-glycoprotein inhibitor used in cancer therapy.

Zosuquidar: A third-generation P-glycoprotein inhibitor with similar applications.

Laniquidar: A P-glycoprotein inhibitor that has shown promise in preclinical studies

Actividad Biológica

Elacridar-d4, a deuterated derivative of the compound Elacridar, is primarily recognized for its role as an inhibitor of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). This article explores the biological activity of Elacridar-d4, focusing on its pharmacodynamics, mechanisms of action, and clinical implications.

Overview of Elacridar-d4

Chemical Structure and Properties

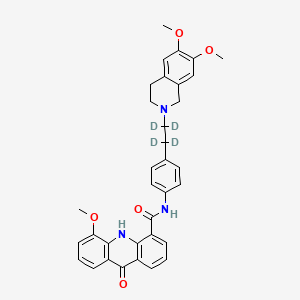

- Chemical Name : N-[4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]-9,10-dihydro-5-methoxy-9-oxo-4-acridinecarboxamide

- Molecular Weight : Approximately 460.5 g/mol

- Purity : ≥98%

Elacridar-d4 functions primarily by inhibiting P-glycoprotein (P-gp) and BCRP, both of which are efflux transporters that limit drug absorption and distribution in various tissues, including the brain. By blocking these transporters, Elacridar-d4 enhances the bioavailability and therapeutic efficacy of co-administered drugs.

Key Mechanisms:

- Inhibition of Drug Efflux : Elacridar-d4 prevents the expulsion of chemotherapeutic agents from cancer cells, thereby overcoming multidrug resistance (MDR) .

- Enhanced Drug Penetration : It significantly increases the penetration of various tyrosine kinase inhibitors (TKIs) across the blood-brain barrier (BBB), improving their therapeutic effectiveness .

Bioavailability Studies

Elacridar-d4's pharmacokinetic profile has been studied extensively to understand its bioavailability across different administration routes.

| Administration Route | Absolute Bioavailability | Terminal Half-Life |

|---|---|---|

| Oral | 0.22 | ~20 hours |

| Intraperitoneal | 0.01 | ~4 hours |

| Intravenous | Reference | ~4 hours |

These findings indicate that oral administration results in significantly higher bioavailability compared to intraperitoneal routes, suggesting that formulation strategies could further enhance its absorption .

Case Studies

- Combination Therapy with Paclitaxel :

- Resistance in Chronic Myeloid Leukemia (CML) :

- A study demonstrated that combining Elacridar-d4 with imatinib could overcome resistance associated with drug efflux transporters in CML models. The combination significantly reduced the IC50 of imatinib in resistant cell lines, indicating a potential new therapeutic strategy for patients with resistant forms of leukemia .

In Vivo Studies

Research has shown that Elacridar-d4 significantly increases the brain distribution of TKIs like sunitinib and imatinib. For instance, oral administration improved brain penetration by 12-fold compared to untreated controls .

Efficacy against Efflux Transporters

Elacridar-d4 has been demonstrated to effectively reverse P-gp-mediated resistance in various cancer cell lines. In vitro studies revealed that it could restore sensitivity to doxorubicin and vincristine in resistant cell models .

Propiedades

IUPAC Name |

5-methoxy-9-oxo-N-[4-[1,1,2,2-tetradeuterio-2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-10H-acridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H33N3O5/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38)/i14D2,16D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFCMRGOZNQUSW-RCYYZLFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=C(C=C1)NC(=O)C2=CC=CC3=C2NC4=C(C3=O)C=CC=C4OC)C([2H])([2H])N5CCC6=CC(=C(C=C6C5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H33N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675877 | |

| Record name | N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(~2~H_4_)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189481-51-3 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189481-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(~2~H_4_)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.